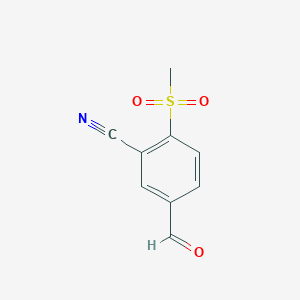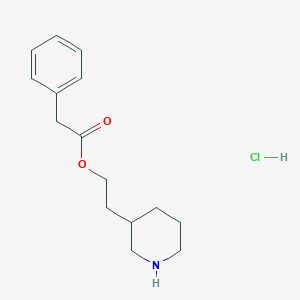
2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride
Vue d'ensemble
Description
“2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the literature. Piperidine derivatives, in general, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Analogues : Various analogues of 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride have been synthesized for different purposes. For example, the synthesis of 3,4-(methylenedioxy)phenylacetic acid using piperonal aldehyde demonstrates the versatility of related compounds in chemical synthesis (Han Xue-lian, 2007).
Pharmacological Synthesis : Compounds containing piperidine structures, similar to this compound, have been synthesized and evaluated as potential anticancer agents. This underscores the compound's relevance in the development of new pharmacological agents (A. Rehman et al., 2018).
Biological and Medicinal Research
Conformational Analysis : The conformational properties of compounds structurally related to this compound, such as its tropane analogues, have been studied using NMR spectroscopy. These studies are crucial for understanding their biological activity (A. Casy & J. Coates, 1974).
Potential in Alzheimer's Disease Treatment : Derivatives of piperidine, akin to this compound, have shown promise as acetylcholinesterase inhibitors, potentially useful in treating Alzheimer's disease (H. Sugimoto et al., 1992).
Other Applications
Platelet Aggregation Inhibition : Certain piperidine derivatives have demonstrated the ability to inhibit blood platelet aggregation, a crucial aspect in cardiovascular research and therapy (J. M. Grisar et al., 1976).
Cannabinoid CB1 Receptor Modulation : Novel compounds, structurally similar to this compound, have been investigated for their allosteric modulation of the cannabinoid CB1 receptor, highlighting the compound's potential in neuropharmacology (Martin R. Price et al., 2005).
Mécanisme D'action
The mechanism of action of “2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” is not explicitly mentioned in the literature. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are often involved in the synthesis of biologically active compounds .
Propriétés
IUPAC Name |
2-piperidin-3-ylethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(11-13-5-2-1-3-6-13)18-10-8-14-7-4-9-16-12-14;/h1-3,5-6,14,16H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPZLUZVVHLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



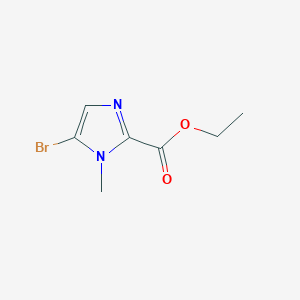

![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)
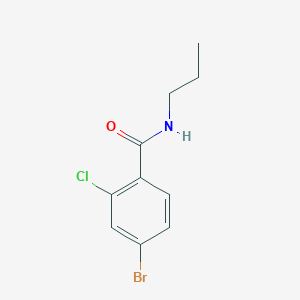




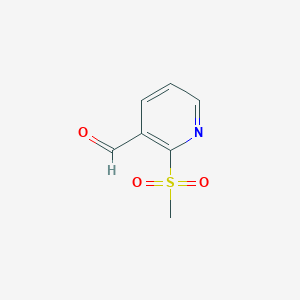
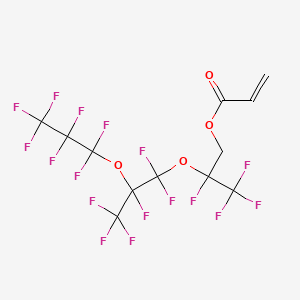

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)
